molecular formula C8H12ClNO2S B112568 2-(Phenylsulfonyl)ethanamine hydrochloride CAS No. 38752-48-6

2-(Phenylsulfonyl)ethanamine hydrochloride

Cat. No. B112568
CAS RN: 38752-48-6
M. Wt: 221.71 g/mol
InChI Key: HSFNBRHAUKLROY-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2S . It has a molecular weight of 221.71 g/mol . The compound is also known by several synonyms, including 2-Aminoethylphenylsulfone hydrochloride and 2-(benzenesulfonyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(Phenylsulfonyl)ethanamine hydrochloride is 1S/C8H11NO2S.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H . The Canonical SMILES is C1=CC=C(C=C1)S(=O)(=O)CCN.Cl .


Physical And Chemical Properties Analysis

2-(Phenylsulfonyl)ethanamine hydrochloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area is 68.5 Ų .

Scientific Research Applications

Sulfonamides and Derivatives in Drug Design

Sulfonamides are a class of compounds widely recognized for their presence in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptic medications. Their primary moiety, characterized by the sulfonamide group, is integral to the pharmacological efficacy of these compounds. The review by Carta, Scozzafava, and Supuran (2012) highlights the exploration of sulfonamides between 2008 and 2012, focusing on their roles as CAIs, COX2 inhibitors, and in the development of novel drugs like pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. This review underscores the continuous evolution of sulfonamide compounds in therapeutic applications, suggesting an ongoing interest in their chemical manipulation and study (Carta, Scozzafava, & Supuran, 2012).

Chemical Modification for Enhanced Materials

The chemical modification of polymers, including sulfone-based materials like polyethersulfone (PES), is another area of significant research interest. The review by Bruggen (2009) delves into methods to increase the hydrophilicity of PES nanofiltration membranes, a crucial factor in optimizing membrane performance for filtration applications. This work highlights the versatility of sulfone compounds in materials science, particularly in improving the usability and efficiency of filtration systems (Bruggen, 2009).

Analytical and Environmental Studies

The study of sulfonylurea herbicides, as discussed by Sarmah, Kookana, and Alston (1998), provides insights into the environmental fate and behavior of these compounds, particularly in alkaline soils prevalent in Australia. This review underscores the complexity of analyzing and predicting the environmental impact of sulfonylurea compounds, highlighting their sorption behavior, degradation pathways, and potential for leaching into groundwater. The environmental persistence and behavior of these herbicides illustrate the broader implications of sulfonamide derivatives beyond pharmaceuticals, touching upon agricultural practices and environmental protection (Sarmah, Kookana, & Alston, 1998).

Safety And Hazards

The compound has been classified as having acute toxicity (oral), and it can cause skin corrosion/irritation . It also has hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

2-(benzenesulfonyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFNBRHAUKLROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)ethanamine hydrochloride

Synthesis routes and methods I

Procedure details

A solution of 32.3 g (0.102 mole) of 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione and 11.8 g (0.2 mole) of 85% hydrazine hydrate in 500 ml of absolute ethanol was refluxed for 6 hr. The reaction mixture was cooled to room temperature, filtered and concentrated. The concentrate was dissolved in chloroform and extracted with 5% sodium hydroxide. The chloroform layer was dried and evaporated to give a clear oil. The oil, the free base of the title compound, was reacted with ethereal hydrogen chloride. Recrystallization of the precipitated salt from methanol-diethyl ether gave white crystalline product, m.p. 151°-154° C. in 40.5% yield.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
32.3 g
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reactant
Reaction Step Two
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11.8 g
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reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
40.5%

Synthesis routes and methods II

Procedure details

The sulfone from Step F (1.20 g, 4.21 mmol) was dissolved in ethyl acetate (10 mL). The solution was saturated with hydrogen chloride gas and stirred for 1 hour, then concentrated in vacuo. The residue was partitioned between methylene chloride (10 mL) and water (10 mL). The layers were separated and the aqueous layer was washed with methylene chloride (3×10 mL) and concentrated in vacuo to provide the title compound as a white solid which was sufficiently pure for use in the next step.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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